molecular formula C22H24N4O4S B2707930 (3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448031-20-6

(3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2707930
CAS No.: 1448031-20-6
M. Wt: 440.52
InChI Key: QDLNJQYYXRRCMZ-UHFFFAOYSA-N
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Description

(3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is an intricate organic compound that features a combination of multiple functional groups including benzene, triazole, sulfonyl, and piperidine moieties. This unique structure renders it valuable in various scientific fields such as medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone typically begins with the benzylation of 3-hydroxybenzaldehyde to afford 3-(benzyloxy)benzaldehyde. This compound then undergoes a multi-step synthetic process involving the coupling with 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine under specific conditions such as base-catalyzed alkylation and sulfonylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial in controlling the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production scale-up of this compound involves optimized synthetic pathways to ensure high yield and cost-efficiency. This includes using bulk chemical reactors, continuous flow systems, and efficient purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone undergoes various chemical transformations, including:

  • Oxidation: It can be oxidized under specific conditions to yield corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can modify the piperidinone or triazole moieties.

  • Substitution: Electrophilic and nucleophilic substitution reactions at the benzene ring.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like hydrogen peroxide or permanganate, reducing agents like lithium aluminum hydride, and a variety of nucleophiles or electrophiles for substitution reactions.

Major Products

Depending on the reaction conditions, the major products formed can vary widely. For instance, oxidation typically results in sulfoxides or sulfones, while reductions can lead to the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In organic chemistry, (3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can serve as a molecular probe or ligand in studying enzyme interactions, signaling pathways, and receptor binding dynamics.

Medicine

Industry

In the industrial domain, it is utilized in the production of specialty chemicals and materials, leveraging its complex structure for high-performance applications.

Mechanism of Action

Mechanism by which the Compound Exerts Its Effects

(3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone exerts its effects through interactions with specific molecular targets. For example, the triazole ring is known to engage in hydrogen bonding and π-π stacking interactions, while the sulfonyl group can participate in electrostatic interactions.

Molecular Targets and Pathways Involved

This compound can target various proteins, including enzymes and receptors. The molecular pathways involved might include inhibition or activation of enzymatic functions, modulation of receptor activity, or altering signaling cascades.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other compounds with similar structures, (3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone stands out due to its unique combination of functional groups, enhancing its versatility and specificity in scientific applications.

List of Similar Compounds

  • (3-(methoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

  • (3-(benzyloxy)phenyl)(4-(sulfonyl)piperidin-1-yl)methanone

  • (3-(benzyloxy)phenyl)(4-((4-methyl-1,2,3-triazol-5-yl)sulfonyl)piperidin-1-yl)methanone

Each of these compounds, while structurally related, offers different chemical and biological properties, leading to varied applications and effects.

There you have it—a comprehensive overview of this compound. Quite the mouthful, but fascinating, right?

Properties

IUPAC Name

[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-25-16-23-24-22(25)31(28,29)20-10-12-26(13-11-20)21(27)18-8-5-9-19(14-18)30-15-17-6-3-2-4-7-17/h2-9,14,16,20H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLNJQYYXRRCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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